molecular formula C13H14ClN3O3 B2881557 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole CAS No. 1001519-04-5

1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole

Cat. No.: B2881557
CAS No.: 1001519-04-5
M. Wt: 295.72
InChI Key: SPPWZRUAXQBYDV-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with chloro, methyl, and nitro groups, contributing to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the phenoxymethyl intermediate, which is then subjected to nitration and subsequent pyrazole ring formation. Key steps include:

    Nitration: Introduction of the nitro group using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Pyrazole Formation: Cyclization reactions involving hydrazine derivatives to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like sodium azide or thiourea.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

    1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-1H-pyrazole: Lacks the nitro group, affecting its reactivity and applications.

    1-(2-Chloro-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole: Similar structure but without the methyl group on the phenyl ring.

Uniqueness: 1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Biological Activity

1-(2-Chloro-5-methyl-phenoxymethyl)-3,5-dimethyl-4-nitro-1H-pyrazole (CAS No. 1001519-04-5) is a synthetic compound belonging to the pyrazole class, which is recognized for its diverse biological activities. This article focuses on its pharmacological properties, particularly its anti-inflammatory, anticancer, and antimicrobial activities, supported by relevant case studies and research findings.

  • Molecular Formula : C13H14ClN3O3
  • Molecular Weight : 295.72 g/mol
  • Structure : The compound features a pyrazole ring substituted with a chloro-methylphenoxy group and nitro group, which contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole family exhibit significant anti-inflammatory effects. A study evaluated various derivatives of pyrazoles and found that certain modifications led to enhanced inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
Dexamethasone76861
Compound A617610
Compound B859310

2. Anticancer Activity

The compound has shown promise in anticancer applications. Studies suggest that it exhibits cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that it inhibited cell proliferation in human cancer cell lines, demonstrating potential as an anticancer agent . The mechanism of action may involve the induction of apoptosis and inhibition of cell cycle progression.

Case Study: Antitumor Activity
In a specific study, the compound was tested against breast cancer cell lines, resulting in significant reductions in cell viability at concentrations as low as 20 µM . The study highlighted its potential role in cancer therapy, especially when used in combination with other chemotherapeutic agents .

3. Antimicrobial Activity

The antimicrobial properties of this pyrazole derivative have been explored against various bacterial strains. A study indicated effective inhibition against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The presence of specific functional groups was found to enhance the antimicrobial efficacy significantly .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli50
S. aureus30
Pseudomonas aeruginosa40

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : By suppressing TNF-α and IL-6 production.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through mitochondrial pathways.
  • Disruption of Bacterial Cell Wall Synthesis : Leading to bacterial cell death.

Properties

IUPAC Name

1-[(2-chloro-5-methylphenoxy)methyl]-3,5-dimethyl-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O3/c1-8-4-5-11(14)12(6-8)20-7-16-10(3)13(17(18)19)9(2)15-16/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWZRUAXQBYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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